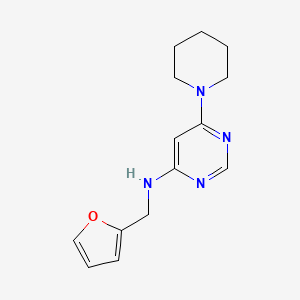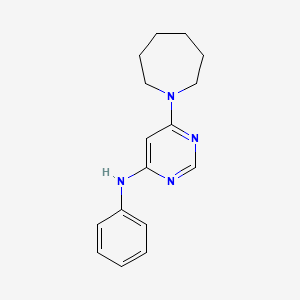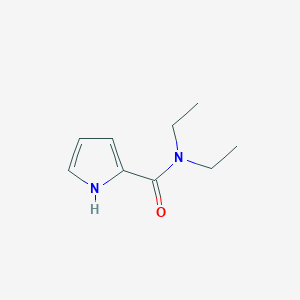![molecular formula C22H29N5 B6642993 4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)
4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PP-1 and belongs to the class of pyrimidine derivatives.
Mécanisme D'action
PP-1 exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the kinase activity. PP-1 has been found to exhibit high selectivity towards certain protein kinases, making it a valuable tool for studying the function of these kinases in various biological processes.
Biochemical and Physiological Effects:
PP-1 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that PP-1 can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, PP-1 has been found to modulate the immune response by inhibiting T-cell activation and cytokine production. In vivo studies have shown that PP-1 can reduce tumor growth in animal models, indicating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PP-1 in lab experiments is its high selectivity towards certain protein kinases. This selectivity allows researchers to study the function of specific kinases without affecting other kinases in the same pathway. Additionally, PP-1 is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using PP-1 in lab experiments is its potential for off-target effects. Although PP-1 exhibits high selectivity towards certain protein kinases, it may also inhibit other kinases that are structurally similar to the target kinase. Therefore, careful controls and validation experiments are necessary to ensure the specificity of PP-1 in lab experiments.
Orientations Futures
1. Further studies are needed to investigate the potential of PP-1 as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
2. The development of more potent and selective PP-1 analogs could lead to the discovery of new therapeutic targets and treatment options.
3. The use of PP-1 in combination with other therapeutic agents could enhance its efficacy and reduce potential side effects.
4. The development of new methods for the delivery of PP-1 to specific tissues and cells could improve its therapeutic potential.
5. The investigation of the long-term effects of PP-1 on various biological processes could provide valuable insights into its safety and efficacy.
In conclusion, PP-1 is a promising compound that has potential applications in the field of medicine. Its high selectivity towards certain protein kinases makes it a valuable tool for studying the function of these kinases in various biological processes. Further research is needed to fully understand the potential of PP-1 as a therapeutic agent and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of PP-1 involves a multi-step process that requires a combination of chemical reactions. The initial step involves the reaction of 4,6-dichloropyrimidine with piperidine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with 3-phenylprop-2-enal and piperazine. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
PP-1 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant inhibitory effects on various protein kinases, including Src, Lck, and Fyn. These protein kinases play a crucial role in the regulation of cell growth, differentiation, and apoptosis. Therefore, PP-1 has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.
Propriétés
IUPAC Name |
4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-3-8-20(9-4-1)10-7-11-25-14-16-27(17-15-25)22-18-21(23-19-24-22)26-12-5-2-6-13-26/h1,3-4,7-10,18-19H,2,5-6,11-17H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZCKWVOWDGTHB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-benzyl-5-(3-methylphenyl)pyrazol-3-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6642923.png)
![3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6642925.png)
![1-benzyl-5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazole-4-carboxamide](/img/structure/B6642931.png)
![2-hydroxy-5-methoxy-N-[2-(N-methylanilino)propyl]benzamide](/img/structure/B6642938.png)
![N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642950.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6642962.png)

![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)


![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide](/img/structure/B6643001.png)

